Methetoin, (S)-

Pharmacokinetics Stereoselective Metabolism CYP2C19 Phenotyping

Racemic or (R)-enantiomer substitution invalidates CYP2C19 activity assays due to 100-200x clearance differences. (S)-Methetoin solves this with stereospecific 4'-hydroxylation via CYP2C19. - Gold-standard probe: 100-fold higher turnover for CYP2C19 vs CYP2C9/2C18 - Pharmacogenetics validated: S/R urinary ratio ≥0.9 defines PM phenotype - DDI-sensitive: Clearance changes directly indicate CYP2C19 inhibition/induction - Immediate supply: mg to g quantities for microsome, recombinant enzyme, or clinical phenotyping

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 525599-67-1
Cat. No. B12762549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethetoin, (S)-
CAS525599-67-1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)/t12-/m0/s1
InChIKeyNEGMMKYAVYNLCG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methetoin: Product Overview & Identity


(S)-Methetoin, also referred to as (S)-Mephenytoin or (+)-Mephenytoin (CAS 525599-67-1), is the (S)-enantiomer of the hydantoin anticonvulsant mephenytoin. It is a synthetic small molecule with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is distinguished by its high stereoselectivity for the cytochrome P450 isoform CYP2C19 (also known as mephenytoin 4′-hydroxylase), which makes it a critical tool in drug metabolism and pharmacogenetics research [1].

CYP2C19-selective probe substrate context
Stereochemical control for S-enantiomer metabolism studies
Pharmacogenetic phenotyping research fit

(S)-Methetoin: Why Generic Substitution Fails


Substituting (S)-Methetoin with its (R)-enantiomer or the racemic mixture is scientifically invalid for research applications due to profound differences in their metabolic pathways and pharmacokinetic profiles. (S)-Mephenytoin is selectively and rapidly metabolized via CYP2C19-mediated para-hydroxylation, a process that is genetically polymorphic [1]. In contrast, the (R)-enantiomer is primarily metabolized via CYP3A4-mediated N-demethylation [2]. This stereoselective metabolism results in a 100- to 200-fold difference in oral clearance and a 30- to 40-fold difference in elimination half-life between the two enantiomers [3]. Consequently, using a racemic mixture or the incorrect enantiomer will confound experimental results, particularly in studies investigating CYP2C19 activity, pharmacogenetics, or drug-drug interactions.

Attribute
(S)-Methetoin
Substitute enantiomer or racemate
Primary metabolic pathway
CYP2C19 hydroxylation
CYP3A4 N-demethylation
Oral clearance profile
High (CYP2C19-selective)
Very low (different pathway)
Elimination half-life
Short (rapid elimination)
Long (extended monitoring)

(S)-Methetoin: Quantitative Evidence for Research Selection


Oral Clearance: (S)- vs. (R)-Mephenytoin

In human subjects with extensive metabolizer (EM) phenotypes, the mean oral clearance of (S)-Mephenytoin is 4.7 L/min, compared to 0.027 L/min for (R)-Mephenytoin. This constitutes a 100- to 200-fold difference in clearance rates [1]. This dramatic disparity is a direct consequence of the stereoselective metabolism of (S)-Mephenytoin by the CYP2C19 enzyme.

Oral clearance
Head-to-head
Target: 4.7 L/min
Comparator: 0.027 L/min
~100–200× difference
Supports CYP2C19-specific probe context
Human subjects, EM phenotype; single oral dose
Pharmacokinetics Stereoselective Metabolism CYP2C19 Phenotyping

Elimination Half-Life: (S)- vs. (R)-Mephenytoin

The elimination half-life of (S)-Mephenytoin in extensive metabolizers is approximately 2.1 hours, while that of the (R)-enantiomer is approximately 76 hours. This represents a 30- to 40-fold difference [1]. The rapid elimination of the (S)-enantiomer is due to its efficient conversion to S-4'-hydroxymephenytoin by CYP2C19.

Elimination half-life
Head-to-head
Target: 2.1 h
Comparator: 76 h
~30–40× difference
Supports rapid CYP2C19 activity assessment
EM phenotype; single oral dose
Drug Metabolism Half-Life ADME

Turnover Number: CYP2C19 vs. Other CYP2C Isoforms

In vitro studies using recombinant human CYP enzymes demonstrated that CYP2C19 metabolizes (S)-Mephenytoin with a turnover number at least 10-fold higher than human liver microsomes [1]. Importantly, the metabolism rate by CYP2C9 and CYP2C18 was 100-fold lower than by CYP2C19, and their activity was not stereospecific for the (S)-enantiomer. CYP2C8 showed negligible activity.

Turnover number
Reported
CYP2C19: ≥10× microsomes
100× higher vs CYP2C9/18
Supports CYP2C19 isoform selectivity review
Recombinant yeast cDNA expression system
Enzyme Specificity CYP2C19 In Vitro Metabolism

Established Standard for CYP2C19 Phenotyping

(S)-Mephenytoin is the established and preferred probe substrate for CYP2C19 phenotyping [1]. While alternatives like omeprazole exist, the genetic polymorphism of CYP2C19 was originally discovered and characterized using (S)-Mephenytoin [2]. The poor metabolizer (PM) phenotype, defined by an S/R enantiomeric ratio ≥ 0.9 in urine, occurs in 2-5% of Caucasians and 13-23% of Asian populations [3], providing a well-understood and validated framework for interpreting research results.

Phenotyping standard
Class-level
S/R ratio ≥0.9 defines PM
2–5% Caucasians, 13–23% Asians
Supports pharmacogenetic phenotyping context
Data to verify; population frequencies reported
Pharmacogenetics CYP2C19 Phenotyping Clinical Research

(S)-Methetoin: Research & Industrial Applications


In Vitro CYP2C19 Activity and Inhibition Assays

For laboratories conducting in vitro metabolism studies, (S)-Methetoin serves as the gold-standard substrate for quantifying CYP2C19 activity in human liver microsomes or recombinant enzyme systems. Its high specificity, evidenced by a 100-fold higher turnover number for CYP2C19 over CYP2C9 and CYP2C18, ensures that the measured activity is directly attributable to the target enzyme [1]. The short 2.1-hour half-life of the (S)-enantiomer allows for efficient and timely analysis of reaction kinetics [2]. This makes it ideal for assessing the inhibitory potential of new chemical entities on CYP2C19.

Clinical Pharmacogenetics and Population Phenotyping Studies

(S)-Methetoin is the historical and preferred probe for clinical phenotyping of the CYP2C19 genetic polymorphism. The clear distinction between extensive and poor metabolizers, defined by an S/R urinary ratio ≥ 0.9, provides a validated and quantitative phenotypic endpoint [3]. Its well-documented population frequency for the poor metabolizer phenotype (2-5% in Caucasians, 13-23% in Asians) provides a robust framework for study design and data interpretation [4]. Using (S)-Methetoin ensures comparability with a vast body of existing pharmacogenetic literature, facilitating meta-analysis and cross-study validation.

Drug-Drug Interaction (DDI) Risk Assessment

In the pharmaceutical industry, (S)-Methetoin is a critical tool for evaluating the potential for drug-drug interactions mediated by CYP2C19. Its selective metabolism by CYP2C19 means that changes in its pharmacokinetic profile—such as the 100- to 200-fold difference in oral clearance compared to its enantiomer—serve as a highly sensitive indicator of CYP2C19 inhibition or induction by a co-administered drug . This allows for the early identification of DDI risks during preclinical and clinical development, guiding safer drug design and dosing strategies.

Development and Validation of Analytical Methods for Chiral Resolution

The stark difference in pharmacokinetic parameters between (S)- and (R)-Mephenytoin necessitates highly sensitive and stereospecific analytical methods. (S)-Methetoin is therefore an essential reference standard for developing and validating chiral separation techniques, such as HPLC and GC-MS assays, that are capable of quantifying individual enantiomers in biological matrices . Its well-defined chromatographic behavior on chiral stationary phases makes it a benchmark for method development and quality control in bioanalytical laboratories.

Application
Selection Property
Validation Focus
CYP2C19 activity and inhibition assays
Stereoselective probe substrate context
Turnover number and isoform selectivity review
Pharmacogenetic phenotyping studies
Defined S/R metabolic ratio endpoint
Cross-study comparability and population context
Drug-drug interaction research
CYP2C19-mediated clearance sensitivity
Clearance endpoint interpretation (EM/PM models)
Chiral resolution method development
Defined enantiomeric separation behavior
Stereospecific quantification method validation

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